2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Overview
Description
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a morpholine ring
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is hypothesized that it may interact with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Given the structural similarities to other compounds, it may influence pathways related to oxidative stress and neurotransmission . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are currently unknown. The observed effects will depend on the specific targets and pathways that the compound affects .
Action Environment
The action, efficacy, and stability of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2-chloro-3-pyridazine thiol to form the pyridazine ring. The final step involves the reaction of the pyridazine derivative with morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced pyridazine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Uniqueness
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is unique due to the presence of the morpholine ring, which imparts specific chemical properties and biological activities. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWQVSOIXNBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329055 | |
Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872694-95-6 | |
Record name | 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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